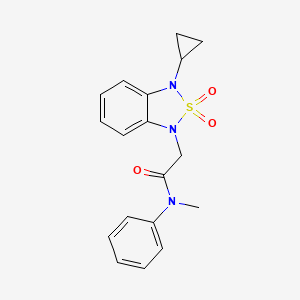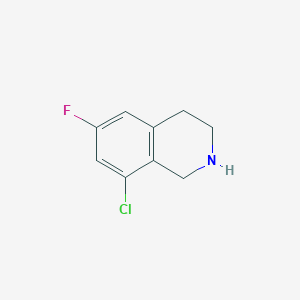
(2S)-4-(2,5-Difluorophenyl)-2-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-4-(2,5-Difluorophenyl)-2-methylbutanoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a butanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
One common method is the deoxyfluorination of alcohols using aryl fluorosulfonates, which are efficient and cost-effective reagents . The reaction conditions are generally mild, and the process is highly efficient, tolerating a wide range of functional groups.
Industrial Production Methods
Industrial production of (2S)-4-(2,5-Difluorophenyl)-2-methylbutanoic acid may involve large-scale synthesis using similar deoxyfluorination techniques. The scalability of these methods ensures that the compound can be produced in sufficient quantities for research and commercial applications.
化学反応の分析
Types of Reactions
(2S)-4-(2,5-Difluorophenyl)-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The difluorophenyl group can participate in substitution reactions, where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
(2S)-4-(2,5-Difluorophenyl)-2-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S)-4-(2,5-Difluorophenyl)-2-methylbutanoic acid involves its interaction with specific molecular targets. The difluorophenyl group can engage in various interactions, including hydrogen bonding and hydrophobic interactions, which influence the compound’s biological activity. The pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2,5-Difluorophenylboronic acid: Shares the difluorophenyl group but differs in its boronic acid functionality.
2,5-Difluorophenylacetic acid: Another compound with a difluorophenyl group, but with an acetic acid backbone.
Uniqueness
(2S)-4-(2,5-Difluorophenyl)-2-methylbutanoic acid is unique due to its specific structural configuration and the presence of both the difluorophenyl group and the butanoic acid backbone
特性
IUPAC Name |
(2S)-4-(2,5-difluorophenyl)-2-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-7(11(14)15)2-3-8-6-9(12)4-5-10(8)13/h4-7H,2-3H2,1H3,(H,14,15)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTABBZFKLLPBX-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=C(C=CC(=C1)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC1=C(C=CC(=C1)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide](/img/structure/B2585858.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B2585859.png)
![2-ethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2585860.png)
![N-(3,5-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2585861.png)
![1-(3,5-Dimethoxyphenyl)-3-[2-(furan-3-yl)-2-hydroxyethyl]urea](/img/structure/B2585863.png)
![4-[2-[(E)-But-2-enyl]-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2585864.png)


![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine](/img/structure/B2585867.png)

![Methyl 2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)-sulfanyl]benzenecarboxylate](/img/structure/B2585873.png)
![2-(2-methoxyphenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2585876.png)
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide](/img/structure/B2585877.png)

